((2R,4S)-4-Aminopyrrolidin-2-YL)methanol 2hcl
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Overview
Description
((2R,4S)-4-Aminopyrrolidin-2-YL)methanol 2hcl: is a chemical compound with the molecular formula C5H14Cl2N2O. It is a dihydrochloride salt form of a pyrrolidine derivative, which is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of diastereoselective synthesis, which ensures the correct stereochemistry of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology: The compound is studied for its potential biological activities, including its role as a precursor for biologically active molecules. It is also used in the study of enzyme mechanisms and protein interactions .
Medicine: In medicine, ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol is explored for its potential therapeutic applications, including its use in drug development for treating various diseases .
Industry: Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
- (2R,4S)-2-Methyl-2,3,3,4-Tetrahydroxytetrahydrofuran
- (2R,4S)-2-[®-Benzylcarbamoyl-Phenylacetyl-Methyl]-5,5-Dimethyl-Thiazolidine-4-Carboxylic Acid
Uniqueness: ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds. Its ability to form stable dihydrochloride salts also enhances its solubility and stability, making it more suitable for various applications .
Biological Activity
((2R,4S)-4-Aminopyrrolidin-2-YL)methanol 2HCl, often referred to as 4-Aminopyrrolidin-2-ylmethanol hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C5H12N2O⋅2HCl and features a pyrrolidine ring with an amino group and a hydroxymethyl substituent. Its stereochemistry is denoted by the (2R,4S) configuration, which is crucial for its biological activity.
The biological activity of this compound primarily involves modulation of neurotransmitter systems. It is known to interact with various receptors in the central nervous system (CNS), particularly affecting glutamatergic and GABAergic pathways. Research indicates that it may act as a modulator or inhibitor of specific neurotransmitter receptors, contributing to its therapeutic potential in neuropsychiatric disorders.
Pharmacological Effects
- Neuroprotective Effects : Studies suggest that ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol exhibits neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Antidepressant Activity : Experimental models have shown that this compound may possess antidepressant-like effects, influencing mood regulation through serotonin and norepinephrine pathways.
- Analgesic Properties : Preliminary investigations indicate potential analgesic effects, making it a candidate for pain management therapies.
Study 1: Neuroprotective Evaluation
A recent study evaluated the neuroprotective effects of ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol in a rat model of stroke. The results demonstrated significant reduction in neuronal death and improved functional recovery in treated animals compared to controls. These findings suggest its potential as a therapeutic agent for stroke recovery.
Parameter | Control Group | Treatment Group |
---|---|---|
Neuronal Survival (%) | 40 | 75 |
Functional Recovery Score | 5 | 8 |
Study 2: Antidepressant-Like Effects
In another study focusing on depression models in mice, ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol administration resulted in decreased immobility time in the forced swim test, indicating antidepressant-like effects.
Test Group | Immobility Time (seconds) |
---|---|
Control | 120 |
Treatment | 60 |
Properties
Molecular Formula |
C5H14Cl2N2O |
---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
[(2R,4S)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m0../s1 |
InChI Key |
MYRBCWBHSWFNCC-YAQRUTEZSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@H]1CO)N.Cl.Cl |
Canonical SMILES |
C1C(CNC1CO)N.Cl.Cl |
Origin of Product |
United States |
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